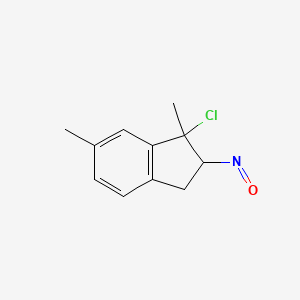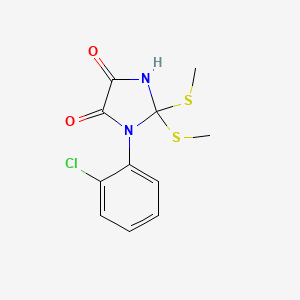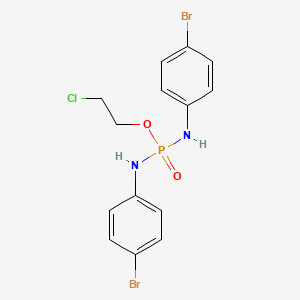
1-Chloro-1,6-dimethyl-2-nitroso-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,6-dimethyl-2-nitroso-2,3-dihydro-1H-indene is an organic compound belonging to the indene family Indenes are bicyclic hydrocarbons that are structurally characterized by a fused benzene and cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1,6-dimethyl-2-nitroso-2,3-dihydro-1H-indene typically involves multiple steps, starting from commercially available precursors. One common approach is the chlorination of 1,6-dimethyl-2,3-dihydro-1H-indene, followed by the introduction of the nitroso group through nitrosation reactions. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and nitrosation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1,6-dimethyl-2-nitroso-2,3-dihydro-1H-indene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-Chloro-1,6-dimethyl-2-nitroso-2,3-dihydro-1H-indene has a range of scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Chloro-1,6-dimethyl-2-nitroso-2,3-dihydro-1H-indene exerts its effects involves interactions with molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
1,6-Dimethylindane: Lacks the chlorine and nitroso groups, resulting in different chemical properties and reactivity.
1,3-Dimethylindane: Similar structure but with different substitution patterns, affecting its chemical behavior.
1,6-Dimethyl-2-nitrosoindane: Similar to the target compound but without the chlorine atom.
Uniqueness: 1-Chloro-1,6-dimethyl-2-nitroso-2,3-dihydro-1H-indene is unique due to its specific combination of substituents, which confer distinct reactivity and potential applications. The presence of both chlorine and nitroso groups allows for a wide range of chemical transformations and interactions, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
61957-36-6 |
|---|---|
Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
3-chloro-3,5-dimethyl-2-nitroso-1,2-dihydroindene |
InChI |
InChI=1S/C11H12ClNO/c1-7-3-4-8-6-10(13-14)11(2,12)9(8)5-7/h3-5,10H,6H2,1-2H3 |
InChI Key |
UKGOARVWUKZSFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(C2(C)Cl)N=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Amino-6-[methyl(phenyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14536858.png)


![5-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethenyl}-2H-1,3-benzodioxole](/img/structure/B14536879.png)
![6-Amino-2-[(3-methylbutyl)sulfanyl]pyrimidin-4(1H)-one](/img/structure/B14536884.png)
![N-[1-(Cyclohexylamino)-1,6-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14536889.png)
![Ethyl [(trichloromethyl)disulfanyl]acetate](/img/structure/B14536895.png)


![Bicyclo[4.2.0]oct-1-en-3-one](/img/structure/B14536930.png)
